molecular formula C11H11NO3 B3154961 Ethyl 4-(isocyanatomethyl)benzoate CAS No. 78915-50-1

Ethyl 4-(isocyanatomethyl)benzoate

Cat. No.: B3154961
CAS No.: 78915-50-1
M. Wt: 205.21 g/mol
InChI Key: SSLSABJQGZBILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(isocyanatomethyl)benzoate is an organic compound with the molecular formula C11H11NO3. It is known for its unique structure, which includes an ethyl ester group and an isocyanate functional group attached to a benzene ring. This compound is used in various scientific research applications due to its reactivity and versatility .

Biochemical Analysis

Biochemical Properties

Ethyl 4-(isocyanatomethyl)benzoate plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of cellulose carbamate and ester derivatives . The compound’s isocyanate group is highly reactive, allowing it to form covalent bonds with nucleophilic groups in proteins and enzymes, thereby modifying their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in membrane potential and ion channel activity, affecting nerve impulse conduction and cellular excitability . Additionally, its reactivity with cellular nucleophiles can result in the modification of key metabolic enzymes, altering cellular metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The isocyanate group reacts with amino groups in proteins, leading to the formation of stable urea linkages. This can result in enzyme inhibition or activation, depending on the specific protein target . The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular function at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its reactivity may decrease due to hydrolysis or other degradation processes . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical or physiological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s metabolism can influence metabolic flux and alter the levels of specific metabolites within cells . For example, its interaction with enzymes involved in the beta-ketoadipate pathway can lead to changes in the production of key metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cellular membranes via specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(isocyanatomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(chloromethyl)benzoic acid with ethyl alcohol in the presence of a base to form ethyl 4-(chloromethyl)benzoate. This intermediate is then treated with sodium azide to form the corresponding azide, which is subsequently converted to the isocyanate using triphenylphosphine and carbon dioxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(isocyanatomethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-(isocyanatomethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Ethyl 4-(chloromethyl)benzoate
  • Ethyl 4-(aminomethyl)benzoate
  • Ethyl 4-(hydroxymethyl)benzoate

Comparison: Ethyl 4-(isocyanatomethyl)benzoate is unique due to its isocyanate functional group, which imparts distinct reactivity compared to its analogs. While ethyl 4-(chloromethyl)benzoate is primarily used as an intermediate in synthesis, this compound’s isocyanate group allows for a broader range of chemical transformations and applications .

Properties

IUPAC Name

ethyl 4-(isocyanatomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10-5-3-9(4-6-10)7-12-8-13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLSABJQGZBILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(isocyanatomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(isocyanatomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(isocyanatomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(isocyanatomethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(isocyanatomethyl)benzoate
Reactant of Route 6
Ethyl 4-(isocyanatomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.